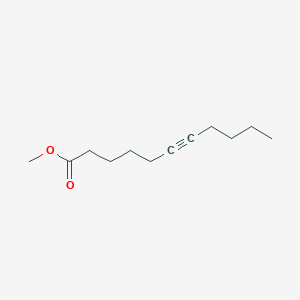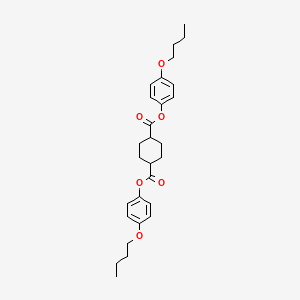
Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate is a chemical compound with the molecular formula C10H11ClO2S3 and a molecular weight of 294.84114 It is known for its unique structure, which includes a sulfonylmethanedithioate group attached to a 4-chlorophenyl ring and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable dithiolate reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylmethanedithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate has several scientific research applications, including:
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonylmethanedithioate groups on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate exerts its effects involves the interaction of its sulfonylmethanedithioate group with molecular targets. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (4-methylphenyl)sulfonylmethanedithioate
- Propan-2-yl (4-bromophenyl)sulfonylmethanedithioate
- Propan-2-yl (4-fluorophenyl)sulfonylmethanedithioate
Uniqueness
Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
53271-56-0 |
|---|---|
Molecular Formula |
C10H11ClO2S3 |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate |
InChI |
InChI=1S/C10H11ClO2S3/c1-7(2)15-10(14)16(12,13)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChI Key |
PRSQLGKPPDYTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=S)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


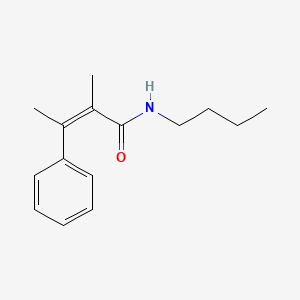
![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)
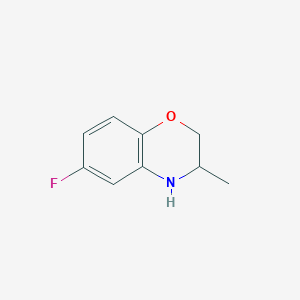
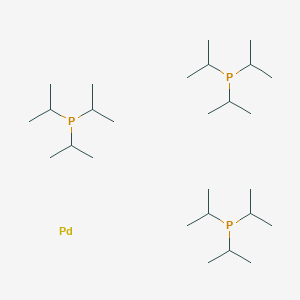
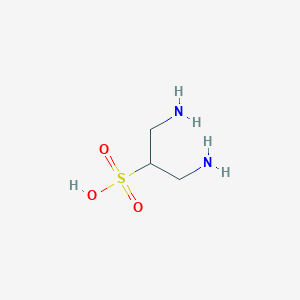

![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
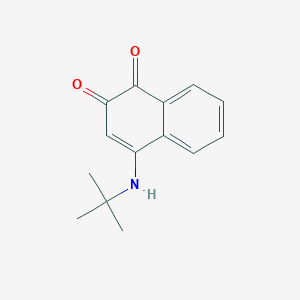
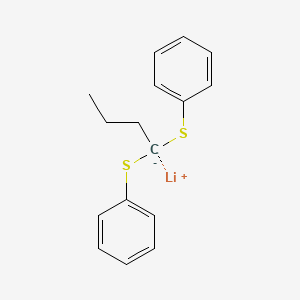

![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)
